molecular formula C23H26N2O3S B11085974 1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone

1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone

Cat. No.: B11085974
M. Wt: 410.5 g/mol
InChI Key: LHBDCUMRTZPLHT-UHFFFAOYSA-N
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Description

“1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone” is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: Functional groups such as methoxy, ethyl, and methyl groups can be introduced through various substitution reactions.

    Final Assembly: The final step would involve the coupling of the thiazole ring with the remaining parts of the molecule under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, where electrophilic aromatic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or acids, while reduction of the imino group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

In biological research, the compound might be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone” would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazole.

    Methoxy-Substituted Aromatics: Compounds like vanillin or anisole, which also contain methoxy groups.

Uniqueness

The uniqueness of “1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone” lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C23H26N2O3S/c1-15-6-9-19(10-7-15)24-23-25(16(2)22(29-23)17(3)26)13-12-18-8-11-20(27-4)21(14-18)28-5/h6-11,14H,12-13H2,1-5H3

InChI Key

LHBDCUMRTZPLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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